molecular formula C10H18INO2 B000072 1-Methyl-3-hydroxyquinuclidinium iodide acetate CAS No. 57345-44-5

1-Methyl-3-hydroxyquinuclidinium iodide acetate

Cat. No.: B000072
CAS No.: 57345-44-5
M. Wt: 311.16 g/mol
InChI Key: RHDQEBGQEOWQCB-UHFFFAOYSA-M
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Description

1-Methyl-3-hydroxyquinuclidinium iodide acetate is a quaternary ammonium compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinuclidine ring, a methyl group, a hydroxyl group, and an iodide acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-hydroxyquinuclidinium iodide acetate typically involves the quaternization of quinuclidine derivatives. One common method includes the reaction of 3-hydroxyquinuclidine with methyl iodide in the presence of a base, followed by the addition of acetic acid to form the acetate salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-hydroxyquinuclidinium iodide acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quaternary ammonium group can be reduced under specific conditions.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, cyanides, or thiolates.

Major Products:

    Oxidation: Formation of quinuclidinone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted quinuclidinium salts.

Scientific Research Applications

1-Methyl-3-hydroxyquinuclidinium iodide acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a cholinergic agent, affecting neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of 1-Methyl-3-hydroxyquinuclidinium iodide acetate involves its interaction with cholinergic receptors in the nervous system. The compound can mimic or inhibit the action of acetylcholine, leading to various physiological effects. The molecular targets include muscarinic and nicotinic receptors, and the pathways involved are related to neurotransmitter release and signal transduction.

Comparison with Similar Compounds

    Quinuclidine: A parent compound with a similar structure but lacking the methyl and hydroxyl groups.

    3-Hydroxyquinuclidine: Similar but without the quaternary ammonium group.

    1-Methylquinuclidine: Lacks the hydroxyl group.

Uniqueness: 1-Methyl-3-hydroxyquinuclidinium iodide acetate is unique due to its combination of a quinuclidine ring, a methyl group, a hydroxyl group, and an iodide acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in its similar compounds.

Properties

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDQEBGQEOWQCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C[N+]2(CCC1CC2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985183
Record name 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6659-53-6
Record name Quinuclidinium, 3-hydroxy-1-methyl-, iodide, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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